2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
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Overview
Description
2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of multiple functional groups, including amides, ketones, and amines, makes this compound highly versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a cyclohexylamine.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction, where the quinazoline core is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Isopropylacetamide Group: The final step involves the formation of the isopropylacetamide group through an amidation reaction, where the amine group on the quinazoline core reacts with isopropylacetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ketone functional groups, leading to the formation of corresponding oxides and imines.
Reduction: Reduction reactions can convert the ketone groups to alcohols and the amine groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline core and the phenyl ring.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonates are used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Oxidation: Formation of oxides and imines.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted quinazoline and phenyl derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of quinazoline derivatives with biological targets. Its structure may allow it to interact with enzymes, receptors, and other proteins, providing insights into their functions and mechanisms.
Medicine
In medicine, quinazoline derivatives have been studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This compound could be investigated for similar properties, potentially leading to the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate their activity. The presence of the cyclohexylamino and isopropylacetamide groups may enhance its binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[1-(2-Amino-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
- 2-{4-[1-(2-Hydroxy-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
- 2-{4-[1-(2-Methylamino-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
Uniqueness
The uniqueness of 2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide lies in the presence of the cyclohexylamino group, which may confer distinct chemical and biological properties compared to similar compounds. This group can influence the compound’s solubility, stability, and interactions with molecular targets, potentially leading to unique applications and effects.
Properties
CAS No. |
946330-54-7 |
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Molecular Formula |
C27H32N4O4 |
Molecular Weight |
476.577 |
IUPAC Name |
2-[4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C27H32N4O4/c1-18(2)28-24(32)16-19-12-14-21(15-13-19)31-26(34)22-10-6-7-11-23(22)30(27(31)35)17-25(33)29-20-8-4-3-5-9-20/h6-7,10-15,18,20H,3-5,8-9,16-17H2,1-2H3,(H,28,32)(H,29,33) |
InChI Key |
SPNKHSOCRQCROE-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4 |
solubility |
not available |
Origin of Product |
United States |
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